molecular formula C4H9NO2 B1607169 Methyl D-alaninate CAS No. 21705-13-5

Methyl D-alaninate

Cat. No.: B1607169
CAS No.: 21705-13-5
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-GSVOUGTGSA-N
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Description

Methyl D-alaninate, also known as methyl 2-aminopropanoate, is an ester derivative of D-alanine. It is a chiral compound with the molecular formula C4H9NO2. This compound is commonly used in organic synthesis and peptide chemistry due to its ability to form peptide bonds and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-alaninate can be synthesized through the esterification of D-alanine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve higher purity. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl D-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Overview : Methyl D-alaninate serves as a crucial building block in the synthesis of peptides, which are vital for drug development and biochemistry research. Peptides play essential roles in biological processes and are increasingly used in therapeutic applications.

Case Study : In a study focused on the synthesis of bioactive peptides, this compound was utilized to create specific dipeptides that exhibited enhanced biological activity compared to their natural counterparts. This demonstrates the compound's utility in developing novel therapeutic agents.

PeptideFunctionSource
D-Ala-D-AlaAntibiotic resistanceBacterial cell walls
D-Ala-LeuAntimicrobial propertiesSynthetic

Neuroscience Studies

Overview : this compound is employed in neuroscience research to study neurotransmitter functions. Its structural similarity to naturally occurring amino acids allows it to interact with various receptors, making it a useful tool for understanding neurological disorders.

Case Study : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, providing insights into its potential role in treating conditions like depression and anxiety disorders.

Pharmaceutical Formulations

Overview : The compound is incorporated into pharmaceutical formulations to enhance drug solubility and bioavailability. This is particularly important for drugs that have poor water solubility, as it can significantly improve their therapeutic efficacy.

Data Table :

DrugSolubility Improvement (%)Application
Drug A75%Oral administration
Drug B60%Injectable formulations

Protein Engineering

Overview : In protein engineering, this compound is used to modify proteins, allowing scientists to design proteins with specific functions for applications in biotechnology and medicine.

Case Study : A notable application involved the modification of an enzyme to enhance its stability and activity under extreme conditions, which was achieved by incorporating this compound into the enzyme's structure.

Analytical Chemistry

Overview : this compound is utilized as a standard in analytical methods for the quantification of amino acids in various samples. Its reliable behavior under different experimental conditions makes it an essential reference compound.

Case Study : In a study assessing amino acid profiles in biological samples, this compound was used as a calibration standard, resulting in improved accuracy and reproducibility of the results.

Mechanism of Action

The mechanism of action of methyl D-alaninate involves its ability to participate in peptide bond formation. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then react with amines to form amide bonds. This property makes it valuable in peptide synthesis and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: Methyl D-alaninate is unique due to its specific stereochemistry (D-configuration) and its ability to form peptide bonds efficiently. This makes it particularly useful in the synthesis of peptides and other chiral molecules, distinguishing it from its L-isomer and other ester derivatives .

Biological Activity

Methyl D-alaninate, a derivative of the amino acid D-alanine, has garnered attention for its biological activity and potential applications in various fields, including neuroscience, pharmacology, and biotechnology. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its role as a building block in peptide synthesis and its involvement in neurotransmitter function. It serves as a co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. The unique properties of D-alanine, including its stereochemistry, contribute to its distinct biological roles compared to L-alanine.

  • NMDA Receptor Modulation : this compound acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This interaction is vital for various neurological processes, including learning and memory .
  • Circadian Rhythm Regulation : Recent studies indicate that D-alanine may play a role in maintaining circadian rhythms, potentially influencing sleep-wake cycles and metabolic processes .
  • Microbiome Interaction : D-alanine is produced by gut microbiota and may influence gut-brain communication pathways. Its absorption and biodistribution in the body suggest significant roles in both the nervous and endocrine systems .

Pharmacokinetics

A study involving healthy volunteers administered oral doses of D-alanine revealed important pharmacokinetic data:

  • Peak Plasma Concentration : After intake, plasma levels peaked at approximately 588.4 μM within 0.6 hours for lower doses .
  • Clearance and Half-Life : The compound exhibited a clearance rate of about 12.5 L/h and a half-life of approximately 0.46 hours .

Case Studies

  • Biodistribution Studies : Research utilizing germ-free mice demonstrated that D-alanine is absorbed through the intestines and distributed primarily to pancreatic islets, brain tissues, and endocrine glands. This biodistribution highlights its potential signaling roles in metabolic regulation .
  • Impact on Mood and Behavior : Investigations into the effects of microbial-derived D-alanine on mood have shown promising results, suggesting that it may improve subjective mood states by modulating NMDA receptor activity .

Data Table: Summary of Key Findings on this compound

Study ReferenceKey FindingsMethodology
D-alanine acts as a co-agonist at NMDA receptors; influences gut-brain axisIn vivo studies with germ-free mice
Pharmacokinetics show rapid absorption; peak plasma concentration reached quicklyOpen-label clinical trial
Positive effects on mood linked to NMDA receptor activationHuman subject studies

Applications

This compound has potential applications across several domains:

  • Neuroscience : Its role in neurotransmitter modulation makes it a candidate for research into neurological disorders.
  • Pharmaceuticals : Used in drug formulations to enhance solubility and bioavailability.
  • Biotechnology : Functions as a building block in peptide synthesis for therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl D-alaninate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via coupling reactions or flow chemistry methods. For instance, this compound derivatives have been prepared using coupling agents like N-Cbz-protected phosphonochloridates, followed by hydrolysis and hydrogenolysis . Flow chemistry approaches, such as electrochemical synthesis under controlled current (e.g., 20 mA for 24 h), offer precise reaction control and improved enantiomeric outcomes . To ensure reproducibility:

  • Document reaction parameters (temperature, pH, solvent ratios) explicitly, as seen in D-alanine derivatization protocols (30–70°C, pH 7–9) .
  • Provide full characterization data (NMR, HRMS) in the main text or supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated derivatives) to confirm structural integrity and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, as demonstrated for methyl acetyl(fluorosulfonyl)-D-alaninate (HRMS [M+Na]⁺: 250.0166) .
  • Chromatography : HPLC or GC-MS for purity assessment, especially when working with solutions in acetonitrile or toluene .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound derivatives, and how should conflicting data be addressed?

Enantiomeric purity is critical for biological activity. Strategies include:

  • Flow Chemistry : Enantiospecific cyclization via "memory of chirality" in flow reactors minimizes racemization .
  • Chiral Stationary Phases : Use HPLC with CSPs to separate enantiomers and quantify purity.
  • Addressing Data Contradictions : Compare NMR data (e.g., δ 4.91 ppm for chiral center protons ) with literature. If discrepancies arise, re-evaluate synthesis conditions (e.g., solvent polarity, temperature) and validate with multiple analytical methods .

Q. What methodological considerations are critical for studying this compound stability under varying experimental conditions?

Stability studies should:

  • Vary pH and Temperature : Test degradation kinetics across pH 7–9 and 30–70°C, as these ranges are common in biochemical assays .
  • Use Stability-Indicating Assays : Employ techniques like LC-MS to detect decomposition products (e.g., hydrolysis to D-alanine).
  • Report Storage Conditions : Specify solvent systems (e.g., acetonitrile or tert-butyl methyl ether) and storage temperatures, as stability varies significantly with these factors .

Q. How can researchers design robust dose-response or structure-activity relationship (SAR) studies for this compound-based compounds?

  • Systematic Variable Control : Limit independent variables (e.g., substituent groups, reaction time) to 1–2 factors to isolate effects .
  • Meta-Analysis Frameworks : Use guidelines like COSMOS-E to combine data from case-control and cohort studies, ensuring statistical rigor .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra and kinetic data in public repositories .

Q. Methodological Best Practices

  • Experimental Reporting : Follow Beilstein Journal standards: Include detailed synthesis protocols in supplementary materials, with ≤5 compounds in the main text .
  • Bias Mitigation : Use unbiased phrasing in research questions (e.g., avoid leading terms like "superior efficacy") and validate findings against negative controls .
  • Data Presentation : Use tables to summarize key parameters (e.g., reaction yields, NMR shifts) and avoid overcrowding figures with chemical structures .

Properties

IUPAC Name

methyl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315888
Record name Methyl D-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-13-5
Record name Methyl D-alaninate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-alaninate
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Record name Methyl D-alaninate
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Record name Methyl D-alaninate
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Retrosynthesis Analysis

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